molecular formula C28H42N4O B12483068 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline

Cat. No.: B12483068
M. Wt: 450.7 g/mol
InChI Key: RAWABVUKTYGERH-UHFFFAOYSA-N
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE is a complex organic compound that features a benzotriazole moiety linked to an aniline derivative

Properties

Molecular Formula

C28H42N4O

Molecular Weight

450.7 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-2-tetradecoxyaniline

InChI

InChI=1S/C28H42N4O/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-33-28-18-15-14-17-25(28)29-23-32-27-20-19-24(2)22-26(27)30-31-32/h14-15,17-20,22,29H,3-13,16,21,23H2,1-2H3

InChI Key

RAWABVUKTYGERH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=C(C=C(C=C3)C)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE typically involves the coupling of a benzotriazole derivative with an aniline derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts. The reaction may proceed through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aniline or benzotriazole derivatives .

Scientific Research Applications

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing the activity of metalloenzymes. Additionally, the aniline derivative can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE is unique due to its combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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